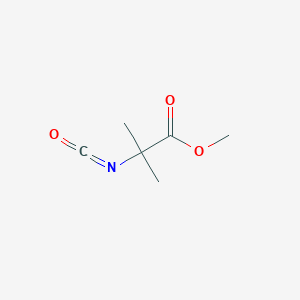

Methyl 2-isocyanato-2-methylpropanoate

Description

Contextualization within Isocyanate Chemistry Research

Isocyanates are a well-established and highly versatile class of organic compounds characterized by the -N=C=O functional group. wikipedia.org Their high reactivity towards nucleophiles, particularly alcohols and amines, forms the cornerstone of polyurethane and polyurea chemistry, respectively. wikipedia.orgpoliuretanos.net The global production and application of diisocyanates and polyisocyanates in foams, elastomers, coatings, and adhesives underscore their industrial importance. google.com

Academic research in isocyanate chemistry is continually evolving, with contemporary focuses including the development of safer, non-phosgene synthetic routes, the creation of bio-based isocyanates to enhance sustainability, and the synthesis of "blocked" isocyanates that allow for controlled reactivity. google.comrsc.orgaidic.it Methyl 2-isocyanato-2-methylpropanoate, with its tertiary isocyanate group, falls into the category of sterically hindered isocyanates. The reactivity of such compounds is a subject of academic interest, as steric hindrance can modulate the reaction rates with nucleophiles, potentially leading to more selective transformations or materials with unique properties. acs.orgnih.gov The presence of the methyl ester group further functionalizes the molecule, opening possibilities for subsequent chemical modifications.

Significance in Contemporary Organic Synthesis and Materials Science Research

The significance of Methyl 2-isocyanato-2-methylpropanoate in contemporary research lies in its bifunctional nature and sterically hindered reactive center. In organic synthesis, it can be envisioned as a valuable building block. The isocyanate group can participate in a variety of cycloaddition and insertion reactions, while the ester functionality can be hydrolyzed to a carboxylic acid or be involved in transesterification reactions. The gem-dimethyl substitution provides a neopentyl-like framework, which can impart specific conformational constraints or solubility properties to larger molecules.

In materials science, this compound could serve as a unique monomer or cross-linking agent. The controlled reactivity of the tertiary isocyanate could be advantageous in polymerization processes, allowing for better process control. acs.org The resulting polymers would feature pendant methyl ester groups, which could be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functionalities. This approach is a key strategy in the design of advanced materials with tailored surface properties, biocompatibility, or stimuli-responsive behavior. The steric bulk of the isobutyrate framework could also influence the physical properties of the resulting polymers, such as their thermal stability and mechanical strength. kglmeridian.com

Interactive Data Table: Chemical Properties of Methyl 2-isocyanato-2-methylpropanoate

| Property | Value |

| Molecular Formula | C6H9NO3 |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | Methyl 2-isocyanato-2-methylpropanoate |

| CAS Number | 56339-38-3 |

| Canonical SMILES | CC(C)(C(=O)OC)N=C=O |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-isocyanato-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-6(2,7-4-8)5(9)10-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBQMHJYTCLFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Techniques for Methyl 2 Isocyanato 2 Methylpropanoate

Phosgene-Free Synthesis Approaches

The use of highly toxic phosgene (B1210022) in the synthesis of isocyanates presents significant safety and environmental concerns. Consequently, the development of phosgene-free alternatives has been a major focus of chemical research. These modern methods offer milder reaction conditions and a safer operational profile.

Di-tert-butyl Dicarbonate (B1257347) (DMAP-catalyzed) Isocyanation Protocols

A notable phosgene-free method for the synthesis of isocyanates from primary amines involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This protocol is particularly effective for poorly nucleophilic or sterically hindered primary amines. rsc.org The reaction proceeds through the formation of a carbamic-carbonic anhydride (B1165640) intermediate, which then decomposes to the corresponding isocyanate.

This method is praised for its mild, room-temperature conditions and the avoidance of harsh reagents. rsc.org Research on the synthesis of α-isocyanato carboxylic acid esters has demonstrated that this DMAP-catalyzed isocyanation with di-tert-butyl dicarbonate can be achieved rapidly, often within 10 minutes at room temperature, yielding enantiomerically pure isocyanates (> 99% ee). nih.gov

Table 1: Representative Conditions for DMAP-catalyzed Isocyanation

| Reagents | Catalyst | Solvent | Temperature | Time | Yield |

|---|

Note: The data in this table is representative of the DMAP-catalyzed isocyanation of amino acid esters and may not reflect the exact parameters for Methyl 2-isocyanato-2-methylpropanoate.

Triphosgene-Mediated Syntheses

Triphosgene (B27547), a solid and therefore safer alternative to gaseous phosgene, has become a widely used reagent for the synthesis of isocyanates. researchgate.net It serves as a convenient substitute for phosgene and has been successfully employed in the preparation of a vast scope of valuable compounds, including isocyanates. researchgate.net

The synthesis of amino acid ester isocyanates using triphosgene offers a convenient, rapid, and high-yielding route. orgsyn.org The reaction is typically carried out in a biphasic system, for instance, with methylene (B1212753) chloride and a saturated aqueous solution of sodium bicarbonate. The mild reaction conditions are a significant advantage over traditional phosgenation methods. orgsyn.org

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe and scalable synthesis of chemical compounds, including isocyanates. nih.gov This methodology involves conducting chemical reactions in a continuously flowing stream rather than in batch production. nih.gov The use of micro-flow reactors allows for rapid mixing and precise control over reaction parameters such as temperature and residence time. nih.gov

The advantages of continuous flow synthesis include enhanced safety due to the small reaction volumes at any given time, improved heat and mass transfer, and the potential for straightforward scalability by extending the operation time. nih.gov For the synthesis of isocyanates, flow chemistry can mitigate the risks associated with hazardous intermediates by generating them in situ for immediate consumption. nih.gov A typical setup would involve pumping solutions of the reactants through a reactor coil maintained at a specific temperature, with the product being collected continuously.

Table 2: Illustrative Parameters for Continuous Flow Synthesis of Amino Acid Derivatives

| Reactants | Reactor Type | Temperature | Residence Time | Throughput |

|---|

Note: This data is from a study on the synthesis of β-amino acid derivatives and serves to illustrate the parameters in a continuous flow setup. nih.gov

Precursor Chemistry and Amino Acid Ester Routes

The most common and direct precursors for the synthesis of methyl 2-isocyanato-2-methylpropanoate are derivatives of the corresponding amino acid, 2-amino-2-methylpropanoic acid.

Synthesis from Methyl 2-amino-2-methylpropanoate Hydrochloride

Methyl 2-amino-2-methylpropanoate hydrochloride is a readily available and stable starting material for the synthesis of methyl 2-isocyanato-2-methylpropanoate. The hydrochloride salt can be directly used in the triphosgene-mediated synthesis.

A general procedure involves dissolving the amino acid ester hydrochloride and triphosgene in a suitable organic solvent, such as dichloromethane. clockss.org An inorganic base, typically in an aqueous solution like sodium bicarbonate, is then added dropwise at a controlled temperature to neutralize the hydrogen chloride and facilitate the formation of the isocyanate. orgsyn.orgclockss.org This heterogeneous method is particularly suitable for large-scale industrial production due to its operational simplicity and the low toxicity of the reagents and waste products. orgsyn.orgclockss.org

Table 3: Reaction Parameters for Triphosgene-mediated Synthesis of a Similar Isocyanate

| Precursor | Reagent | Base | Solvent | Temperature | Yield |

|---|

Note: This data is for the synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate and serves as a procedural template. orgsyn.org

Enantioselective Synthesis and Chiral Purity Maintenance

For applications in pharmaceuticals and other life sciences, the enantiomeric purity of chiral molecules is of utmost importance. Since methyl 2-isocyanato-2-methylpropanoate can be derived from a chiral precursor, maintaining the stereochemical integrity throughout the synthesis is a critical consideration.

The modern, phosgene-free synthetic methods are generally mild and have been shown to be compatible with the preservation of chiral purity. For instance, the triphosgene-mediated synthesis of amino acid ester isocyanates has been reported to proceed without any detectable racemization, yielding products with greater than 99.5% enantiomeric excess (ee). orgsyn.org Similarly, the DMAP-catalyzed isocyanation with di-tert-butyl dicarbonate is known to produce enantiomerically pure isocyanates. nih.gov

The key to maintaining chiral purity lies in the use of mild reaction conditions, such as low temperatures and the avoidance of strong acids or bases that could promote racemization at the stereogenic center. The rapid nature of some of these modern synthetic protocols also contributes to minimizing the risk of enantiomeric erosion.

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Isocyanato 2 Methylpropanoate

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isocyanates. The mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group, followed by proton transfer to the nitrogen atom.

The reaction between methyl 2-isocyanato-2-methylpropanoate and alcohols is a cornerstone of polyurethane chemistry, leading to the formation of urethanes (also known as carbamates). This reaction is of significant industrial importance for the production of polyurethane polymers. kuleuven.be

The generally accepted mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. The pathway can be influenced by the reaction conditions, such as the concentration of the alcohol. kuleuven.be Studies have shown that at higher alcohol concentrations, the reaction may involve alcohol associates (dimers or trimers), where one alcohol molecule acts as the nucleophile while another facilitates proton transfer, thereby lowering the activation energy. kuleuven.be

In cases of isocyanate excess, an allophanate (B1242929) may be formed as an intermediate. nih.govresearchgate.net This occurs through the reaction of the initially formed urethane (B1682113) with a second molecule of the isocyanate. researchgate.netresearchgate.net This subsequent reaction can be represented as:

Step 1: Urethane Formation R-NCO + R'-OH → R-NH-CO-OR'

Step 2: Allophanate Formation R-NH-CO-OR' + R-NCO → R-N(CO-NH-R)-CO-OR'

Theoretical and experimental studies on similar isocyanates have determined activation energies for these pathways, confirming that reaction conditions can significantly influence the mechanism and product distribution. nih.govnih.gov For instance, the activation energy for urethane formation can be lower in the presence of excess alcohol or isocyanate compared to stoichiometric ratios. nih.gov

| Reactant | Product | Reaction Conditions | Key Mechanistic Feature |

| Alcohol (R'-OH) | Urethane | Stoichiometric or excess alcohol | Nucleophilic attack by alcohol, potentially involving alcohol clusters to facilitate proton transfer. kuleuven.be |

| Alcohol (R'-OH) | Allophanate | Excess isocyanate | Initial urethane formation followed by reaction with a second isocyanate molecule. nih.govresearchgate.net |

The reaction of methyl 2-isocyanato-2-methylpropanoate with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is one of the most facile nucleophilic additions to isocyanates and generally does not require a catalyst. commonorganicchemistry.com

The mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the formation of the stable urea (B33335) linkage.

Reaction: R-NCO + R'-NH₂ → R-NH-CO-NH-R'

This reaction is highly efficient and forms the basis for the synthesis of polyurea polymers when di- or polyamines and di- or polyisocyanates are used. researchgate.net The reaction is generally carried out in a suitable inert solvent at room temperature. commonorganicchemistry.com

| Reactant | Product | Key Mechanistic Feature |

| Primary/Secondary Amine (R'-NH₂) | Substituted Urea | Direct nucleophilic attack of the amine nitrogen on the isocyanate carbon. commonorganicchemistry.comresearchgate.net |

Methyl 2-isocyanato-2-methylpropanoate reacts with water in a two-step process. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. researchgate.net

Step 1: Carbamic Acid Formation R-NCO + H₂O → [R-NH-COOH]

This carbamic acid is generally unstable and readily decomposes to form a primary amine and carbon dioxide gas. nih.gov

Step 2: Decomposition [R-NH-COOH] → R-NH₂ + CO₂

The amine formed in the decomposition step is itself a nucleophile and can react with another molecule of the isocyanate to form a symmetrically substituted urea. This secondary reaction is often observed when isocyanates are exposed to moisture.

Step 3: Urea Formation R-NH₂ + R-NCO → R-NH-CO-NH-R

This sequence of reactions is responsible for the foaming process in the production of polyurethane foams, where the evolved carbon dioxide acts as the blowing agent.

| Reactant | Intermediate/Product | Key Pathway |

| Water (H₂O) | Carbamic Acid (unstable) → Amine + Carbon Dioxide | Nucleophilic addition of water forms an unstable carbamic acid, which decarboxylates. researchgate.netnih.gov |

| Water (H₂O) | Disubstituted Urea | The amine generated from carbamic acid decomposition reacts with a second isocyanate molecule. |

Self-Addition and Cycloaddition Reactions

Beyond reactions with external nucleophiles, the isocyanate group can react with itself or other unsaturated systems through self-addition and cycloaddition pathways.

The isocyanate group in methyl 2-isocyanato-2-methylpropanoate can undergo self-addition reactions to form oligomers and polymers. This reactivity is particularly important in contexts where the compound is used as a monomer or cross-linking agent. nih.govnih.gov These reactions can lead to the formation of dimers (uretdiones), trimers (isocyanurates), and higher-order linear or cross-linked polymers. The specific pathway taken depends on catalysts, temperature, and steric factors.

One of the most significant self-addition reactions of isocyanates is trimerization, which leads to the formation of a highly stable, six-membered heterocyclic structure known as an isocyanurate ring. utwente.nlresearchgate.net This reaction is typically catalyzed by a variety of substances, including tertiary amines, phosphines, and certain metal salts. google.com

The trimerization of three methyl 2-isocyanato-2-methylpropanoate molecules results in a trifunctional isocyanurate cross-link. This reaction is a well-known method for network formation in polyurethane chemistry, creating materials with enhanced thermal stability and rigidity due to the thermodynamic stability of the isocyanurate ring. utwente.nlresearchgate.net In situ infrared spectroscopy can be used to monitor the reaction, confirming that trimerization is often the predominant pathway for network formation over side-reactions like allophanate formation. utwente.nl

| Reaction Type | Product | Catalyst/Conditions | Significance |

| Trimerization | Isocyanurate | Tertiary amines, phosphines, metal salts. google.com | Forms highly stable, trifunctional cross-links, enhancing thermal and chemical resistance. utwente.nlresearchgate.net |

Oligomerization and Polymerization through Isocyanate Group Reactivity

Rearrangement Reactions Involving the Isocyanate Moiety

Methyl 2-isocyanato-2-methylpropanoate is a key product that can be synthesized through classic rearrangement reactions that generate the isocyanate functional group from carboxylic acid derivatives.

Methyl 2-isocyanato-2-methylpropanoate can be efficiently synthesized as a product of the Curtius rearrangement. nih.govwikipedia.org This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the concurrent loss of nitrogen gas. wikipedia.org The precursor for this synthesis would be methyl 2-(azidocarbonyl)-2-methylpropanoate.

The mechanism is understood to be a concerted process where the alkyl group migrates to the nitrogen as the nitrogen molecule is expelled. wikipedia.org This method is valued for its ability to proceed under mild conditions and its tolerance for a wide variety of functional groups. nih.govnih.gov The isocyanate product can then be isolated or reacted in situ with nucleophiles like alcohols or amines to form carbamates or ureas, respectively. nih.govwikipedia.org

Synthetic Pathway via Curtius Rearrangement:

Starting Material: 2-Methyl-malonic acid monomethyl ester

Step 1 (Acyl Halide Formation): Reaction with a halogenating agent (e.g., thionyl chloride) to form methyl 2-(chlorocarbonyl)-2-methylpropanoate.

Step 2 (Acyl Azide Formation): Substitution with an azide salt (e.g., sodium azide) to yield methyl 2-(azidocarbonyl)-2-methylpropanoate.

Step 3 (Rearrangement): Heating the acyl azide, which decomposes to Methyl 2-isocyanato-2-methylpropanoate and nitrogen gas. organic-chemistry.org

Similarly, Methyl 2-isocyanato-2-methylpropanoate is the type of isocyanate expected as the product from a Lossen rearrangement. wikipedia.orgresearchgate.net This reaction converts a hydroxamic acid, or more commonly an activated derivative (like an O-acyl, O-sulfonyl, or O-phosphoryl derivative), into an isocyanate. wikipedia.org The precursor for this pathway would be an activated form of methyl 2-(hydroxycarbamoyl)-2-methylpropanoate.

The reaction is typically carried out in the presence of a base or by heating and proceeds through the deprotonation of the hydroxamic acid derivative, followed by a concerted rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen, displacing the leaving group. wikipedia.org The Lossen rearrangement is a valuable phosgene-free method for isocyanate production. researchgate.net

Conceptual Synthetic Pathway via Lossen Rearrangement:

Precursor: Methyl 2-(hydroxycarbamoyl)-2-methylpropanoate

Activation: Reaction with an activating agent (e.g., acetic anhydride (B1165640), p-toluenesulfonyl chloride) to form an O-activated hydroxamic acid derivative.

Rearrangement: Treatment with base or heat promotes rearrangement to Methyl 2-isocyanato-2-methylpropanoate. frontiersin.org

Electrophilic Reactivity Studies

The carbon atom in the isocyanate group of Methyl 2-isocyanato-2-methylpropanoate is highly electrophilic and readily reacts with a variety of nucleophiles.

The reaction between isocyanates and organometallic reagents, such as Grignard reagents (R-MgX), provides a robust and direct method for the synthesis of substituted amides, particularly those with significant steric hindrance. chimia.ch In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the isocyanate. The initial product is a magnesium salt of an amidate, which upon aqueous acidic workup, yields the corresponding N-substituted amide.

This method is highly effective for creating sterically hindered amides that are often difficult to synthesize using traditional carboxylic acid-amine coupling methods. chimia.ch The reaction is generally high-yielding and tolerates a range of functional groups. chimia.chscispace.com

General Reaction Scheme:

Nucleophilic Addition: R'-N=C=O + R-MgX → [R'-N=C(OMgX)-R]

Aqueous Workup: [R'-N=C(OMgX)-R] + H₃O⁺ → R'-NH-C(=O)-R + Mg²⁺ + X⁻ + H₂O

| Grignard Reagent (R-MgX) | Resulting Amide Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | N-(1-methoxycarbonyl-1-methylethyl)acetamide |

| Phenylmagnesium bromide (C₆H₅MgBr) | N-(1-methoxycarbonyl-1-methylethyl)benzamide |

| tert-Butylmagnesium chloride ((CH₃)₃CMgCl) | N-(1-methoxycarbonyl-1-methylethyl)-2,2-dimethylpropanamide |

| Mesitylmagnesium bromide ((CH₃)₃C₆H₂MgBr) | N-(1-methoxycarbonyl-1-methylethyl)-2,4,6-trimethylbenzamide chimia.ch |

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data specifically for reactions involving Methyl 2-isocyanato-2-methylpropanoate are not extensively available in publicly accessible literature. However, general principles governing the reactions of isocyanates can be applied.

Dimerization: The dimerization to a uretidione is a reversible equilibrium process. The forward reaction is typically second-order with respect to the isocyanate concentration. The position of the equilibrium is sensitive to temperature; higher temperatures often favor the monomeric isocyanate due to the entropic penalty of dimerization. The activation energy for dimerization can be significantly lowered by catalysts.

Nucleophilic Addition: Reactions with nucleophiles like alcohols or Grignard reagents are generally thermodynamically favorable, driven by the formation of stable carbamate (B1207046) or amide bonds. The kinetics of these reactions are influenced by several factors:

Nucleophilicity: Stronger nucleophiles (e.g., Grignard reagents) react much faster than weaker ones (e.g., alcohols).

Steric Hindrance: The bulky tertiary alkyl group on Methyl 2-isocyanato-2-methylpropanoate can sterically hinder the approach of nucleophiles, slowing the reaction rate compared to less hindered isocyanates.

Catalysis: The addition of alcohols to isocyanates is often catalyzed by bases or organometallic compounds, which can dramatically increase the reaction rate.

Without specific experimental data for Methyl 2-isocyanato-2-methylpropanoate, these profiles remain qualitative but provide a foundational understanding of its expected reactivity based on the well-established chemistry of isocyanates.

Kinetic Analysis of Isocyanate Consumption

The consumption rate of an isocyanate is a critical parameter in processes like polyurethane formation, as it determines curing times and final material properties. While specific kinetic studies for Methyl 2-isocyanato-2-methylpropanoate are not extensively detailed in publicly available literature, the kinetics of isocyanate reactions, particularly with alcohols (alcoholysis), are well-established and provide a strong framework for understanding its behavior. kuleuven.be

The rate of reaction is also dependent on the structure of the alcohol, with primary alcohols being more reactive than secondary alcohols due to reduced steric hindrance. kuleuven.be The reaction can be represented by a general rate law, which often includes terms for both the uncatalyzed and catalyzed pathways.

Table 1: Factors Influencing Isocyanate Reaction Kinetics

| Factor | Description | General Effect on Reaction Rate |

| Isocyanate Concentration | Molar concentration of the isocyanate compound. | Rate increases with concentration. |

| Alcohol Concentration | Molar concentration of the alcohol. | Rate increases with concentration; reaction order may vary. kuleuven.be |

| Alcohol Structure | Primary, secondary, or tertiary alcohol. | Primary > Secondary >> Tertiary (due to steric hindrance). kuleuven.be |

| Solvent | Polarity and hydrogen-bonding capacity of the medium. | Rate is influenced by the dielectric constant and hydrogen bonding capabilities of the solvent. researchgate.net |

| Temperature | The temperature at which the reaction is conducted. | Rate increases with temperature, following the Arrhenius equation. |

| Catalyst | Presence and concentration of a catalyst. | Significantly increases the reaction rate. |

The consumption of the isocyanate group can be monitored using techniques such as titration or infrared (IR) spectroscopy, which tracks the disappearance of the characteristic –N=C=O stretching band around 2270 cm⁻¹. researchgate.net

Mechanistic Pathways of Functional Group Transformations

The primary functional group transformation for Methyl 2-isocyanato-2-methylpropanoate involves the nucleophilic addition of a hydroxyl group from an alcohol across the N=C double bond of the isocyanate, resulting in the formation of a urethane (or carbamate). kuleuven.be

The generally accepted mechanism for the uncatalyzed reaction is a multi-step process:

Nucleophilic Attack: The reaction initiates with the attack of an oxygen atom from the alcohol (the nucleophile) on the electrophilic carbon atom of the isocyanate group. mdpi.com

Transition State Formation: This leads to the formation of a transition state where the N=C double bond is broken, a new C-O bond is formed, and the hydrogen from the alcohol's hydroxyl group is transferred to the nitrogen atom of the isocyanate. mdpi.com This process is believed to occur in a concerted manner. kuleuven.be

Product Formation: The transition state collapses to form the stable urethane product.

Computational studies suggest that the isocyanate group bends in the transition state, which activates the carbon atom for the nucleophilic attack. mdpi.com

Side Reactions: In addition to the primary urethane formation, other mechanistic pathways can occur, particularly under specific conditions:

Reaction with Water: If water is present, the isocyanate group will react to form an unstable carbamic acid intermediate. This intermediate quickly decomposes to yield an amine and carbon dioxide gas. This reaction is the basis for the foaming process in many polyurethane applications. l-i.co.uk

Allophanate Formation: The newly formed urethane can further react with another molecule of isocyanate. The hydrogen on the urethane's nitrogen atom can be attacked by a second isocyanate molecule, leading to the formation of an allophanate linkage. This is more likely to occur when there is an excess of isocyanate. nih.govresearchgate.net

The competition between these different pathways is crucial in polymer synthesis and is heavily influenced by reaction conditions and catalysis.

Influence of Catalysis on Reaction Rates and Selectivity

The reaction of Methyl 2-isocyanato-2-methylpropanoate with alcohols is often slow at ambient temperatures and typically requires a catalyst to proceed at a practical rate. l-i.co.ukpatchamltd.com Catalysts not only accelerate the reaction but can also influence the selectivity between competing reactions, such as the reaction with alcohol (gelling) versus the reaction with water (blowing). patchamltd.comgoogle.com

Catalysts for isocyanate reactions are broadly categorized into two main classes: tertiary amines and organometallic compounds.

Tertiary Amine Catalysts: Tertiary amines are widely used catalysts that can be classified based on whether they primarily promote the gelling or blowing reaction. google.compoliuretanos.com.br The catalytic mechanism is believed to involve the formation of an activated complex between the amine and the isocyanate group, making the isocyanate carbon more susceptible to nucleophilic attack. poliuretanos.com.br Examples include triethylenediamine (TEDA), a strong gel catalyst, and bis(2-dimethylaminoethyl) ether, which is a strong blowing catalyst. poliuretanos.com.br Some amine catalysts contain hydroxyl groups, allowing them to react with the isocyanate and become chemically incorporated into the final polymer matrix. poliuretanos.com.br

Organometallic Catalysts: Organometallic compounds, particularly those based on tin, are highly effective catalysts for the urethane formation (gelling) reaction. l-i.co.ukpatchamltd.com Common examples include stannous octoate and dibutyltin (B87310) dilaurate (DBTDL). google.comresearchgate.net Tin catalysts are thought to work by forming a complex with both the isocyanate and the alcohol, thereby bringing the reactants into close proximity and activating them for the reaction. researchgate.net Bismuth and zinc-based catalysts are also used, often as alternatives to tin compounds. patchamltd.com The concentration of the catalyst is a key parameter; an optimal concentration often exists to maximize the reaction rate, beyond which further increases may offer little benefit or even have adverse effects. ajpojournals.org

The choice of catalyst system is critical for controlling the reaction profile and achieving the desired properties in the final product. A combination of catalysts is often used to achieve a specific balance between the gelling and blowing reactions, particularly in the production of polyurethane foams. patchamltd.com

Table 2: Comparison of Common Catalyst Types for Isocyanate Reactions

| Catalyst Type | Examples | Primary Reaction Promoted | General Characteristics |

| Tertiary Amines (Gelling) | Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA) | Polyol-Isocyanate (Urethane formation) | Strong base, activates the C=N bond of the isocyanate. poliuretanos.com.br |

| Tertiary Amines (Blowing) | Bis(2-dimethylaminoethyl) ether | Water-Isocyanate (Urea formation + CO₂) | Often contain ethylene (B1197577) groups between active centers, which helps to chelate water. poliuretanos.com.br |

| Organotin Compounds | Stannous Octoate, Dibutyltin Dilaurate (DBTDL) | Polyol-Isocyanate (Urethane formation) | Highly active gel catalysts, can be sensitive to hydrolysis. patchamltd.comresearchgate.net |

| Organobismuth/Zinc Compounds | Bismuth Neodecanoate, Zinc Octoate | Polyol-Isocyanate (Urethane formation) | Often used as alternatives to tin catalysts; can exhibit a delayed action. patchamltd.com |

| Potassium-based Catalysts | Potassium Octoate | Isocyanate Trimerization | Promotes the polymerization of isocyanate groups to form isocyanurate rings. patchamltd.com |

Advanced Spectroscopic and Analytical Methodologies for Characterization and Reaction Monitoring

In Situ Fourier Transform Infrared (FTIR) Spectroscopy for Real-time Reaction Monitoring

In situ FTIR spectroscopy is a powerful process analytical technology (PAT) for the real-time monitoring of chemical reactions involving isocyanates like "Methyl 2-isocyanato-2-methylpropanoate". researchgate.net This technique allows for the direct tracking of reactants, intermediates, and products as the reaction progresses, without the need for offline sampling. researchgate.net

The isocyanate functional group (-N=C=O) has a strong and distinct absorption band in the mid-infrared region of the electromagnetic spectrum, typically appearing around 2270 cm⁻¹. researchgate.net This peak is well-separated from the absorption bands of other functional groups commonly present in polyurethane and other isocyanate-based reaction systems. researchgate.net

The intensity of this absorption is directly proportional to the concentration of the isocyanate groups, a relationship described by the Beer-Lambert law. By monitoring the decrease in the absorbance of the NCO peak, a quantitative measure of the consumption of "Methyl 2-isocyanato-2-methylpropanoate" can be obtained in real-time. researchgate.net This allows for precise determination of the reaction endpoint, ensuring that the concentration of unreacted isocyanate is minimized.

Table 1: Characteristic FTIR Absorption Bands for Monitoring Reactions of "Methyl 2-isocyanato-2-methylpropanoate"

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| Isocyanate (-N=C=O) | Asymmetric stretch | ~2270 | Quantitative analysis of "Methyl 2-isocyanato-2-methylpropanoate" concentration. |

| Urethane (B1682113) (-NH-C=O) | C=O stretch | ~1730 | Monitoring the formation of polyurethane product. |

| Ester (C=O) | C=O stretch | ~1735-1750 | Present in the "Methyl 2-isocyanato-2-methylpropanoate" molecule. docbrown.info |

| C-O Stretch | Stretch | ~1170-1200 | Present in the ester group of the molecule. docbrown.info |

Note: The exact wavenumbers can vary depending on the molecular environment and the physical state of the sample.

In situ FTIR not only tracks the disappearance of reactants but also the appearance of products and any transient intermediates. For instance, in a urethane-forming reaction with an alcohol, the formation of the urethane linkage can be monitored by the appearance of the carbonyl (C=O) stretching vibration of the urethane group at approximately 1730 cm⁻¹. researchgate.net

By trending the concentration profiles of both the isocyanate reactant and the urethane product over time, a detailed understanding of the reaction kinetics can be developed. This data is critical for optimizing reaction parameters such as temperature, catalyst loading, and reactant feed rates to ensure efficient and controlled polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of "Methyl 2-isocyanato-2-methylpropanoate". Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of "Methyl 2-isocyanato-2-methylpropanoate" is expected to show distinct signals for the different proton environments in the molecule. Based on analogous structures like methyl propanoate, the chemical shifts can be predicted. The integration of the peak areas in the ¹H NMR spectrum provides a quantitative ratio of the protons in different environments, which is crucial for verifying the compound's structure and assessing its purity.

Table 2: Predicted ¹H NMR Chemical Shifts for "Methyl 2-isocyanato-2-methylpropanoate"

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl protons (-C(CH₃)₂) | ~1.3-1.5 | Singlet | 6H |

| Methoxyl protons (-OCH₃) | ~3.7 | Singlet | 3H |

Note: These are predicted values and may differ slightly from experimental data. The solvent used for NMR analysis can also influence chemical shifts.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in "Methyl 2-isocyanato-2-methylpropanoate" will give a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, allowing for the identification of the carbonyl carbon, the isocyanate carbon, and the aliphatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for "Methyl 2-isocyanato-2-methylpropanoate"

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbon (-C =O) | ~170-175 |

| Isocyanate carbon (-N=C =O) | ~120-130 |

| Quaternary carbon (-C (CH₃)₂) | ~55-65 |

| Methoxyl carbon (-OC H₃) | ~50-55 |

| Methyl carbons (-C(C H₃)₂) | ~20-25 |

Note: These are predicted values based on known ranges for similar functional groups and may vary from experimental results. docbrown.infolibretexts.org

Thermogravimetric Analysis (TGA) for Thermal Reactivity and Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability and decomposition profile of "Methyl 2-isocyanato-2-methylpropanoate".

Table 4: Typical TGA Data for Thermal Decomposition Analysis

| Parameter | Description |

| Onset Temperature (T_onset) | The temperature at which significant weight loss begins, indicating the start of decomposition. |

| Peak Decomposition Temperature (T_max) | The temperature at which the rate of weight loss is at its maximum, as seen in the DTG curve. |

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis, indicating the formation of non-volatile residues. |

Note: The specific decomposition temperatures and profile for "Methyl 2-isocyanato-2-methylpropanoate" would need to be determined experimentally. The heating rate and the atmosphere (e.g., inert or oxidative) used during the TGA experiment can significantly affect the results.

Differential Scanning Calorimetry (DSC) for Reaction Energetics

In the context of reactions with Methyl 2-isocyanato-2-methylpropanoate, such as its reaction with a primary alcohol to form a urethane, DSC analysis can elucidate key thermodynamic parameters. A typical DSC thermogram for such an exothermic reaction would show a downward peak, from which several important values can be extracted. The onset temperature of this peak indicates the temperature at which the reaction begins at a significant rate. The peak maximum corresponds to the temperature at which the reaction rate is highest, and the area under the peak is directly proportional to the total enthalpy of the reaction (ΔH). This information is crucial for understanding the reaction's thermal profile and for ensuring safe process scale-up by identifying potential thermal hazards.

Table 1: Representative DSC Data for the Reaction of Methyl 2-isocyanato-2-methylpropanoate with a Model Alcohol

| Parameter | Value | Description |

| Onset Temperature (Tonset) | 85.2 °C | The temperature at which the exothermic reaction begins. |

| Peak Exotherm Temperature (Tpeak) | 102.5 °C | The temperature at which the reaction rate is at its maximum. |

| Enthalpy of Reaction (ΔH) | -95.3 kJ/mol | The total heat released during the reaction, indicating its exothermic nature. |

| End Temperature (Tend) | 120.8 °C | The temperature at which the reaction is complete. |

Note: The data presented in this table is hypothetical and serves as a representative example for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Reaction Purity and Conversion

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress and purity of reactions involving isocyanates. bridgewater.eduepa.gov Due to the high reactivity of the isocyanate group (-NCO), direct analysis can be challenging. Therefore, a common strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, UV-active derivative that can be easily detected and quantified. epa.gov For instance, reacting aliquots from the reaction mixture with a reagent like 1-(2-pyridyl)piperazine (B128488) rapidly quenches the reaction and forms a stable urea (B33335) derivative. epa.gov

This method allows for the accurate determination of reaction conversion over time by tracking the disappearance of the reactant (Methyl 2-isocyanato-2-methylpropanoate derivative) and the appearance of the product. chromatographyonline.com A reversed-phase C18 column is typically employed with a mobile phase gradient, often consisting of acetonitrile (B52724) and water, to achieve separation. Detection is commonly performed using a UV-Vis or Diode-Array Detector (DAD). By integrating the peak areas of the reactant and product at various time points, a kinetic profile of the reaction can be constructed, and the purity of the final product can be assessed. The advent of Ultrahigh-Performance Liquid Chromatography (UHPLC) has further enhanced this capability, allowing for real-time monitoring with analysis cycle times as short as 1.5 minutes. chromatographyonline.com

Table 2: Illustrative HPLC Monitoring of a Reaction Involving Methyl 2-isocyanato-2-methylpropanoate

| Compound | Retention Time (min) | Peak Area % (t = 0 hr) | Peak Area % (t = 2 hr) | Peak Area % (t = 4 hr) |

| Methyl 2-isocyanato-2-methylpropanoate Derivative | 4.8 | 99.5% | 25.1% | < 0.5% |

| Urethane Product | 7.2 | < 0.5% | 74.3% | 98.9% |

| Impurity A | 3.5 | < 0.1% | 0.6% | 0.6% |

Note: The data presented in this table is hypothetical, based on a typical reversed-phase HPLC separation, and serves to illustrate the monitoring of reaction conversion and purity.

Elemental Analysis for Stoichiometry and Purity Determination

Elemental analysis is a fundamental and highly reliable method for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a purified sample of Methyl 2-isocyanato-2-methylpropanoate. This technique serves as a critical quality control step to verify the empirical formula of the synthesized compound and to provide a quantitative measure of its absolute purity. researchgate.net The method involves the high-temperature combustion of a precisely weighed sample, which converts the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector.

The experimentally determined weight percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula of Methyl 2-isocyanato-2-methylpropanoate, which is C₆H₉NO₂. nih.gov A close correlation between the experimental and theoretical values, typically within a ±0.4% tolerance, confirms the correct elemental composition and indicates a high degree of purity. Significant deviations from the theoretical values would suggest the presence of residual solvents, starting materials, or other impurities.

Table 3: Elemental Analysis Data for Methyl 2-isocyanato-2-methylpropanoate

| Element | Theoretical Mass % | Experimental Mass % (Sample A) | Deviation | Purity Assessment |

| Carbon (C) | 56.68% | 56.59% | -0.09% | High Purity |

| Hydrogen (H) | 7.14% | 7.18% | +0.04% | High Purity |

| Nitrogen (N) | 11.02% | 11.05% | +0.03% | High Purity |

Note: The molecular formula C₆H₉NO₂ and a molar mass of 127.14 g/mol were used for theoretical calculations. nih.gov Experimental data is representative of a highly pure sample.

Computational Chemistry and Theoretical Investigations of Methyl 2 Isocyanato 2 Methylpropanoate

Quantum Mechanical (QM) Calculations for Reaction Pathways and Energetics

Quantum mechanical calculations are fundamental to understanding the intricate details of chemical reactions involving Methyl 2-isocyanato-2-methylpropanoate. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about energy and structure. By applying QM methods, the pathways of reactions, such as urethane (B1682113) formation, can be meticulously mapped out.

For instance, studies on the reaction of simpler isocyanates like methyl isocyanate with methanol (B129727) associates have been performed at the B3LYP/6-311++G(df,p) level of theory. nethouse.ru Such calculations are crucial for determining whether reactions proceed more favorably with monomeric alcohols or their associates, like trimers, by analyzing the complete thermodynamic profile, including free energy barriers, rather than just internal energies. nethouse.ru

A key aspect of mapping reaction pathways is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Identifying the TS allows for the calculation of the activation energy, a critical factor in determining reaction rates. For the reaction of an isocyanate with an alcohol to form a urethane, the transition state involves the simultaneous breaking of the alcohol's O-H bond and the formation of new C-O and N-H bonds.

Computational studies on model systems, such as the reaction between phenyl isocyanate and 1-propanol (B7761284), have utilized high-level methods like the G4MP2 composite method to analyze these transition states. nih.gov In a proposed two-step mechanism for urethane formation in the presence of excess isocyanate, a six-centered transition state is identified leading to an allophanate (B1242929) intermediate, with a calculated reaction barrier of 62.6 kJ/mol in a Tetrahydrofuran (THF) solvent model. nih.govnih.gov This is followed by a subsequent transition state for the cleavage of the allophanate to form the urethane product, which has a lower energy barrier. nih.govnih.gov In catalyst-free systems modeling the reaction of phenyl isocyanate and methanol, the activation barrier to reach the final urethane product has been calculated to be around 120.18 kJ/mol. mdpi.com

Table 1: Calculated Properties of Transition States in Model Urethane Reactions

| Reactants | Computational Method | Solvent Model | Calculated Activation Barrier (kJ/mol) | Key Feature |

|---|---|---|---|---|

| Phenyl Isocyanate + 1-Propanol (Isocyanate Excess) | G4MP2 | SMD (THF) | 62.6 | Six-centered TS to allophanate intermediate. nih.govnih.gov |

| Phenyl Isocyanate + Methanol (Catalyst-Free) | G3MP2BHandHLYP | SMD | 120.18 | Concerted mechanism with proton shift from hydroxyl to nitrogen. mdpi.com |

| Methyl Isocyanate + Methanol Trimer | B3LYP/6-311++G(df,p) | Gas Phase | Data Not Specified | Concerted asymmetric transition state. nethouse.ru |

A potential energy surface (PES) is a multidimensional "landscape" that represents the potential energy of a molecule or a system of reacting molecules as a function of their geometric coordinates. libretexts.org By mapping the PES, chemists can visualize the entire energy landscape of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. libretexts.org

For a reaction involving Methyl 2-isocyanato-2-methylpropanoate, a PES would be constructed by systematically calculating the energy at various points as the reactant molecules approach and their geometries change. This allows for the identification of the minimum energy path from reactants to products. mdpi.com The PES provides a conceptual framework for analyzing molecular geometry and reaction dynamics. libretexts.org Analytical PES formulations can be developed and used as force fields in molecular simulations to study the dynamics of weakly bound complexes or reaction collisions under various conditions. mdpi.com For complex molecules, these surfaces can be generated by fitting thousands of ab initio energy points, calculated at high levels of theory, to an analytical function. nih.gov

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a good balance between accuracy and computational cost, making it ideal for studying the reactivity of molecules like Methyl 2-isocyanato-2-methylpropanoate.

DFT studies can elucidate the electronic structure, including the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For an isocyanate, the LUMO is typically centered on the N=C=O group, specifically on the central carbon atom, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of kinetic stability; a smaller gap suggests higher chemical reactivity. mdpi.com

Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the global electrophilicity index, can quantify the reactivity of a molecule. scienceopen.com Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the regions of positive and negative potential, highlighting sites prone to electrophilic and nucleophilic attack. scienceopen.com For an isocyanate, the region around the carbonyl carbon is expected to be highly positive (electrophilic), while the oxygen and nitrogen atoms would show negative potential.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. mdpi.com |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. scienceopen.com |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. scienceopen.com |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. scienceopen.com |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(IP+EA)/2 | Quantifies the electrophilic character of a molecule. mdpi.com |

Molecular Modeling and Simulation for Reaction Thermodynamics

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For reaction thermodynamics, these methods are employed to calculate key energetic properties that govern chemical processes.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. High-level ab initio composite methods, such as the Gaussian-n (Gn) series (e.g., G3MP2, G4MP2), are particularly valuable for obtaining accurate thermochemical data. nih.gov

These methods have been used to explore the molecular mechanisms of urethane formation under various conditions, such as in the presence of excess alcohol or isocyanate. nih.gov For example, a study on the alcoholysis of phenyl isocyanate using 1-propanol combined G4MP2 calculations with an implicit solvent model (SMD) to analyze the reaction energetics. nih.govnih.gov Such studies can propose and validate reaction mechanisms by comparing calculated activation energies with experimental kinetic data. nih.govnih.gov The results show that the activation energies are often lower in the presence of excess reactants, which can act as catalysts, in agreement with theoretical predictions. nih.govnih.gov

While quantum mechanical methods are highly accurate, they are computationally expensive and typically limited to smaller systems. For large-scale simulations, such as those involving polymers, classical molecular dynamics (MD) simulations are used. These simulations rely on a "force field," which is a set of empirical energy functions and parameters that describe the potential energy of the system. j-octa.com

Standard, general-purpose force fields like the General AMBER Force Field (GAFF) or OPLS (Optimized Potentials for Liquid Simulations) have often been found to inaccurately predict the properties of isocyanate-based systems. tandfonline.commdpi.comnih.gov For example, using an off-the-shelf GAFF force field can lead to a tenfold overestimation of the viscosity of hexamethylene diisocyanate (HDI). mdpi.com This is because the initial parameter sets were not trained on this class of compounds. mdpi.com

Consequently, there is a need for specific force field development and re-parameterization for isocyanates. This involves adjusting parameters, such as those for intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions, to better reproduce experimental data or high-level QM calculations. tandfonline.comnih.gov One such effort resulted in GAFF-AIC, a re-optimized force field for aromatic isocyanates that showed improved prediction of macroscopic properties like density and viscosity. tandfonline.com The development of accurate force fields is critical for enabling realistic simulations of isocyanate-based materials like polyurethanes. tandfonline.com

Prediction of Spectroscopic Features (e.g., Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of molecular properties, including spectroscopic features such as vibrational frequencies. These theoretical calculations are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to the corresponding molecular motions of the atoms. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the harmonic vibrational frequencies of a molecule in its optimized geometric state.

These computational predictions are based on solving the electronic Schrödinger equation to determine the potential energy surface of the molecule. The vibrational frequencies are then derived from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum provides valuable insights into the molecule's structural and electronic properties.

Despite a thorough search of scientific literature and computational chemistry databases, including the NIST Chemistry WebBook and the Computational Chemistry Comparison and Benchmark Database (CCCBDB), no specific studies containing predicted vibrational frequencies for Methyl 2-isocyanato-2-methylpropanoate were found. The performed searches included queries for theoretical and computational vibrational spectra, DFT calculations, and calculated IR frequencies for the compound and its structural analogues.

Consequently, a data table of predicted vibrational frequencies and their assignments for Methyl 2-isocyanato-2-methylpropanoate cannot be provided at this time, as the primary research data is not available in the public domain. While computational studies exist for structurally related compounds such as methyl propanoate and various isocyanates, this information is not directly transferable to the target molecule due to differences in structure, symmetry, and vibrational modes.

The generation of such predictive data would necessitate a dedicated computational study, involving geometry optimization and frequency calculations using a selected level of theory (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Such original research is beyond the scope of this article.

Advanced Applications in Organic Synthesis and Polymer Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

The quaternary carbon atom adjacent to the isocyanate group in methyl 2-isocyanato-2-methylpropanoate makes it an important precursor for creating sterically hindered and structurally defined chiral molecules. This feature is particularly valuable in the synthesis of peptidomimetics and other complex organic structures where precise control of stereochemistry and conformation is crucial.

While direct peptide synthesis involves the formation of amide bonds between amino acids, isocyanates derived from amino acid esters serve as key intermediates for introducing modified residues. Methyl 2-isocyanato-2-methylpropanoate can be seen as a derivative of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known for inducing helical structures in peptides. The isocyanate group provides a highly reactive site for coupling with amino groups of other amino acids or peptide chains.

In the realm of azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, isocyanates are fundamental building blocks. This substitution alters the peptide backbone, influencing its conformation and proteolytic stability. Azapeptides often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their natural peptide counterparts. The synthesis of azapeptides can be achieved by coupling a hydrazine (B178648) derivative with an isocyanate, making methyl 2-isocyanato-2-methylpropanoate a potential reagent for incorporating an "aza-Aib" mimic into a peptide sequence. This modification can confer unique structural constraints and biological activities.

Methyl 2-isocyanato-2-methylpropanoate is a key reagent in the synthesis of hydantoin-based peptidomimetics. Hydantoins are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The synthesis often involves a chemoselective condensation and cyclization domino process between an isocyanate of a quaternary α-amino ester, such as methyl 2-isocyanato-2-methylpropanoate, and an N-alkyl aspartic acid diester.

This reaction pathway allows for the creation of enantiomerically pure and systematically substituted hydantoins. The resulting hydantoin-based structures can mimic secondary protein structures like α-helices and β-turns. Conformational studies have shown that these peptidomimetics can project their substituents in positions that are superimposable to the side chains of common protein secondary structures, making them valuable tools in drug discovery.

Formation of Sterically Hindered Amides and Analogues

The synthesis of sterically hindered amides is a significant challenge in organic chemistry. Traditional amide bond formation methods often fail when bulky substrates are involved. The reaction of isocyanates with organometallic reagents, such as Grignard reagents, provides a robust solution to this problem. chimia.chnih.gov

Methyl 2-isocyanato-2-methylpropanoate, with its sterically demanding quaternary center, can react with bulky Grignard reagents to form highly hindered amides. chimia.ch This reaction is typically straightforward, involving the addition of the Grignard reagent to a solution of the isocyanate. chimia.ch The chemoselectivity of this reaction is noteworthy, as the Grignard reagent preferentially attacks the isocyanate group even in the presence of other functional groups like esters. chimia.ch This methodology provides access to N-acylated amino acid derivatives that are otherwise difficult to synthesize.

Table 1: Synthesis of Sterically Hindered Amides

| Isocyanate Substrate | Grignard Reagent | Product | Yield |

|---|---|---|---|

| Isocyanate 3 | Bulky Grignard Reagent | Corresponding Amide | High |

This table is based on generalized findings from research on sterically hindered isocyanates and may not represent reactions with Methyl 2-isocyanato-2-methylpropanoate specifically.

Utilization in Polymer Design and Functionalization

The isocyanate group is a cornerstone of polyurethane chemistry, and the unique structure of methyl 2-isocyanato-2-methylpropanoate offers opportunities for creating specialized polymers with controlled architectures and functionalities.

Polyurethanes are synthesized through the addition reaction of a diisocyanate with a polyol. acs.org While methyl 2-isocyanato-2-methylpropanoate is a monoisocyanate and thus acts as a chain terminator, it can be used to control the molecular weight of the polymer or to introduce specific end-groups. By incorporating this molecule at the chain ends, the ester functionality can be used for subsequent post-polymerization modifications.

In more complex architectures, derivatives of amino acid esters, including isocyanates, can be used to create biodegradable polyurethanes. google.com For instance, lysine (B10760008) ester triisocyanates are used to produce biodegradable and biocompatible polyurethane materials. google.com By analogy, polymers incorporating methyl 2-isocyanato-2-methylpropanoate could be designed to have specific degradation profiles or to release small molecules upon hydrolysis of the ester or urethane (B1682113) linkages. The synthesis of polyurethanes can be carried out under mild conditions, and the properties of the resulting polymer can be tailored by modifying the structure of the isocyanate and polyol monomers. acs.org

Blocked isocyanates are compounds where the highly reactive isocyanate group is temporarily protected by a "blocking agent". wikipedia.org This allows for the formulation of one-component (1K) systems that are stable at ambient temperatures and only become reactive upon heating. wikipedia.orglpultd.com The heating process, known as deblocking, regenerates the isocyanate, which can then react with a co-reactant, such as a polyol, to form a polyurethane network. lpultd.com

Methyl 2-isocyanato-2-methylpropanoate can be reacted with various blocking agents, such as methyl ethyl ketoxime (MEKO) or caprolactam, to form blocked isocyanates. wikipedia.org The choice of blocking agent determines the deblocking temperature, which can range from 100°C to over 160°C. tri-iso.comtri-iso.com This controlled reactivity is highly desirable in industrial applications like coatings, adhesives, and sealants, where a long shelf-life is required, followed by rapid curing at elevated temperatures. wikipedia.org The development of blocked isocyanates based on methyl 2-isocyanato-2-methylpropanoate would enable the creation of smart materials that respond to thermal stimuli.

Table 2: Common Blocking Agents and Their Deblocking Temperatures

| Blocking Agent | Deblocking Temperature Range (°C) |

|---|---|

| Diethyl malonate | 100-120 |

| 3,5-Dimethylpyrazole | 110-120 |

| Methyl ethyl ketoxime (MEKO) | 120-160 |

Post-Polymerization Functionalization via Isocyanate Chemistry

Post-polymerization functionalization is a powerful strategy for synthesizing advanced polymeric materials, allowing for the introduction of specific functionalities onto a pre-existing polymer backbone. usm.edursc.org This approach is advantageous as it separates the complexities of polymerization from the introduction of sensitive or reactive functional groups. squarespace.com Isocyanate chemistry is particularly well-suited for this purpose due to the high electrophilicity and reactivity of the isocyanate group (–N=C=O) toward a wide range of nucleophiles. rsc.orgwikipedia.org These reactions are typically highly efficient, proceed under mild conditions, and generate minimal to no byproducts, aligning with the principles of "click" chemistry. squarespace.comresearchgate.net

The versatility of isocyanate reactions allows for the covalent attachment of a diverse array of molecules to a polymer, thereby tailoring its physical, chemical, and biological properties. The primary reactions involve nucleophilic addition to the central carbon atom of the isocyanate group. Key transformations include the reaction with:

Alcohols (R'-OH) to form stable urethane linkages. wikipedia.orgtandfonline.com

Amines (R'-NH2) to form urea (B33335) linkages. wikipedia.orgtandfonline.com

Thiols (R'-SH) to form thiocarbamate linkages. researchgate.netacs.org

Water (H2O) , which leads to an unstable carbamic acid that decomposes into an amine and carbon dioxide. wikipedia.orgtandfonline.com

This inherent reactivity provides a robust toolkit for modifying polymers that contain pendant or terminal nucleophilic groups.

Detailed Research Findings

Research in this area has demonstrated the broad applicability and high efficiency of isocyanate-based post-polymerization modification. Studies have focused on functionalizing polymers synthesized via various controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org

One prominent study investigated the functionalization of hydroxyl-terminated polymers, including poly(ethylene glycol) (PEG), poly(N-isopropylacrylamide) (PNIPAM), and poly(tert-butyl acrylate) (PtBA). acs.org The modification was achieved by reacting the terminal hydroxyl groups with a range of functional isocyanates. acs.org This method proved to be highly effective, achieving a high degree of end-group conversion (typically >98%) at ambient temperatures with little to no side product formation. acs.orgacs.org The success of the conjugation was confirmed through extensive characterization using ¹H and ¹³C NMR, Fourier transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC). acs.orgacs.org

Another powerful approach involves the synthesis of polymers that already contain pendant isocyanate groups, creating a reactive polymer backbone that can be subsequently modified. rsc.orgrsc.org A versatile method has been developed for preparing linear polymers with side-chain isocyanate groups by transforming precursor polymers containing primary amine groups. rsc.orgrsc.org This strategy allows for the creation of a single polymeric precursor that can be used to generate a library of functional materials by reacting it with various nucleophiles. rsc.org

The thiol-isocyanate reaction has also been explored as a highly efficient "click" reaction for polymer modification. usm.eduacs.org For instance, thiol-terminated poly(N,N-diethylacrylamide) synthesized by RAFT was quantitatively functionalized using various isocyanates in the presence of a base catalyst. acs.org The kinetics of this reaction were shown to be rapid, with approximately 95% conversion achieved within 15 minutes at room temperature. acs.org

To mitigate the high reactivity and moisture sensitivity of isocyanates, especially during polymerization and storage, researchers have also utilized "blocked isocyanates". usm.eduusm.edu These compounds contain a thermally labile protecting group that can be removed to regenerate the reactive isocyanate functionality on demand, allowing for controlled post-polymerization modification. usm.eduusm.edu

Data Tables

The following tables summarize representative findings in the post-polymerization functionalization of polymers using isocyanate chemistry.

Table 1: Functionalization of Nucleophilic Polymers with Isocyanates

| Polymer Backbone | Nucleophilic Group | Isocyanate Reagent Example | Resulting Linkage | Conversion Efficiency | Reference |

| Poly(ethylene glycol) (PEG) | Hydroxyl (-OH) | Azobenzene Isocyanate | Urethane | >98% | acs.org |

| Poly(N-isopropylacrylamide) (PNIPAM) | Hydroxyl (-OH) | Anthracene Isocyanate | Urethane | >98% | acs.orgacs.org |

| Poly(N,N-diethylacrylamide) (PDEAm) | Thiol (-SH) | Hexyl Isocyanate | Thiocarbamate | Quantitative | acs.org |

| Poly(vinyl chloride) derivative | Amine (-NH₂) | Self-converted to -NCO | Urea (via reaction with other amines) | Not Applicable | rsc.org |

Table 2: Research Findings on End-Group Functionalization of RAFT Polymers

| Polymer | Molecular Weight (Mn, g/mol ) | Isocyanate Modifier | Analytical Confirmation | Degree of Functionalization | Reference |

| PNIPAM-OH | 3,000 | Fluorene Isocyanate | ¹H NMR, ¹³C NMR, FTIR, GPC | >98% | acs.org |

| PDMAM-OH | 4,500 | Viologen Isocyanate | ¹H NMR, FTIR, GPC | >98% | acs.org |

| PtBA-OH | 6,000 | Azobenzene Isocyanate | ¹H NMR, FTIR, GPC | >98% | acs.org |

| PHEAM | Side-Chain -OH | Various Isocyanates | ¹H NMR, GPC | High Conversion | acs.org |

Derivatives, Analogs, and Mechanistic Insights

Structural Modifications and their Impact on Reactivity and Selectivity

The reactivity of isocyanates is highly sensitive to the nature of the substituents attached to the carbon atom bearing the isocyanate group. Modifications to the structure of Methyl 2-isocyanato-2-methylpropanoate can be systematically introduced to tune its reactivity towards nucleophiles and influence the selectivity of its reactions. These modifications can be broadly categorized into alterations of the alkyl backbone and changes to the ester functionality.

Modifications to the Alkyl Backbone:

The gem-dimethyl group at the α-position to the isocyanate is a key structural feature. Replacing one or both of these methyl groups with other alkyl groups of varying sizes would primarily impact the steric environment around the electrophilic carbon of the isocyanate. For instance, increasing the bulkiness of these substituents (e.g., replacing methyl with ethyl or isopropyl groups) would be expected to decrease the rate of reaction with nucleophiles due to increased steric hindrance. Conversely, replacing a methyl group with a hydrogen atom would significantly reduce steric hindrance, leading to a substantial increase in reactivity.

Modifications to the Ester Functionality:

The methyl ester group also plays a crucial role in modulating the electronic properties of the isocyanate. The ester group is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity. Changing the alcohol part of the ester (e.g., from methyl to ethyl or tert-butyl) would have a more subtle effect on the electronic nature of the isocyanate group. However, replacing the ester with a more strongly electron-withdrawing group, such as a nitrile or a trifluoromethyl group, would be expected to further enhance the reactivity of the isocyanate. Conversely, replacing the ester with an electron-donating group would decrease its reactivity.

The following interactive data table illustrates the predicted impact of various structural modifications on the reactivity of Methyl 2-isocyanato-2-methylpropanoate.

| Structural Modification | Expected Impact on Reactivity | Primary Reason |

|---|---|---|

| Replacement of one methyl group with a hydrogen atom | Significant Increase | Reduced steric hindrance |

| Replacement of methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) | Decrease | Increased steric hindrance |

| Replacement of the methyl ester with an ethyl ester | Minimal Change | Similar electronic effect |

| Replacement of the ester group with a nitrile group | Increase | Stronger electron-withdrawing effect |

| Replacement of the ester group with an amide group | Decrease | Weaker electron-withdrawing effect compared to ester |

Investigation of Steric and Electronic Effects on Isocyanate Reactivity

The unique structure of Methyl 2-isocyanato-2-methylpropanoate, with a quaternary carbon atom attached to both the isocyanate and an ester group, results in a distinct reactivity profile governed by competing steric and electronic effects.

Steric Effects:

The most prominent feature influencing the steric environment is the presence of the two methyl groups on the α-carbon. This "gem-dimethyl" arrangement creates significant steric bulk around the isocyanate functional group. This steric hindrance impedes the approach of nucleophiles to the electrophilic carbon of the N=C=O group. As a result, the reactivity of this tertiary isocyanate is expected to be considerably lower than that of primary or secondary isocyanates. This steric shielding can be advantageous in controlling the reaction rate and can also influence the selectivity in reactions with molecules containing multiple nucleophilic sites.

Electronic Effects:

The primary electronic influence arises from the methyl propanoate group. The ester functionality is an electron-withdrawing group due to the electronegativity of the oxygen atoms. This inductive effect withdraws electron density from the α-carbon, which in turn makes the carbon atom of the isocyanate group more electrophilic. A more electrophilic carbon is more susceptible to nucleophilic attack, which would suggest an enhanced reactivity.

The following table summarizes the key steric and electronic effects in Methyl 2-isocyanato-2-methylpropanoate.

| Structural Feature | Effect | Impact on Isocyanate Reactivity |

|---|---|---|

| gem-Dimethyl group at α-carbon | Steric Hindrance | Decreases reactivity by sterically shielding the electrophilic carbon |

| Methyl propanoate group at α-carbon | Electronic (Inductive) Effect | Increases reactivity by withdrawing electron density and increasing the electrophilicity of the isocyanate carbon |

Comparative Studies with Other Isocyanate Derivatives

To better understand the unique reactivity of Methyl 2-isocyanato-2-methylpropanoate, it is instructive to compare it with simpler isocyanate derivatives such as Methyl Isocyanate and its close structural analog, Ethyl 2-isocyanato-2-methylpropanoate.

Comparison with Methyl Isocyanate:

Methyl Isocyanate (CH₃NCO) is a primary isocyanate and one of the simplest members of this class of compounds. The primary difference between Methyl Isocyanate and Methyl 2-isocyanato-2-methylpropanoate lies in the substitution at the α-carbon.

Steric Effects: Methyl Isocyanate has only hydrogen atoms attached to the methyl group, offering minimal steric hindrance to an approaching nucleophile. In contrast, Methyl 2-isocyanato-2-methylpropanoate is a tertiary isocyanate with two bulky methyl groups at the α-position, creating significant steric congestion. This difference in steric bulk is expected to make Methyl Isocyanate significantly more reactive.

Electronic Effects: The methyl group in Methyl Isocyanate is weakly electron-donating, which slightly deactivates the isocyanate group. Conversely, the methyl propanoate group in Methyl 2-isocyanato-2-methylpropanoate is electron-withdrawing, which activates the isocyanate group.

Despite the activating electronic effect of the ester group, the overwhelming steric hindrance of the gem-dimethyl groups is expected to be the dominant factor, rendering Methyl 2-isocyanato-2-methylpropanoate substantially less reactive than Methyl Isocyanate.

Comparison with Ethyl 2-isocyanato-2-methylpropanoate:

Ethyl 2-isocyanato-2-methylpropanoate is a very close analog, differing only in the alcohol portion of the ester group (ethyl vs. methyl).

The following interactive data table provides a comparative overview of the key features and expected reactivity of these three isocyanates.

| Compound | Isocyanate Type | Key Steric Feature | Key Electronic Feature | Expected Relative Reactivity |

|---|---|---|---|---|

| Methyl Isocyanate | Primary | Minimal steric hindrance (H atoms) | Weakly electron-donating methyl group | High |

| Methyl 2-isocyanato-2-methylpropanoate | Tertiary | Significant steric hindrance (gem-dimethyl group) | Electron-withdrawing ester group | Low |

| Ethyl 2-isocyanato-2-methylpropanoate | Tertiary | Significant steric hindrance (gem-dimethyl group) | Electron-withdrawing ester group (similar to methyl ester) | Low (similar to methyl ester analog) |

Future Research Directions and Emerging Methodologies

Novel Catalytic Systems for Isocyanate Reactions

The reactivity of the isocyanate group in methyl 2-isocyanato-2-methylpropanoate is a key area of research, with a focus on developing more efficient and selective catalytic systems. Traditional catalysts for isocyanate reactions, such as organotin compounds, are facing increased scrutiny due to their environmental and health impacts. adhesivesmag.comresearchgate.net Consequently, the development of tin- and mercury-free organometallic catalysts is a significant trend. adhesivesmag.com

Recent research has highlighted the potential of various metal complexes to catalyze isocyanate reactions. For instance, organotitanium(IV) compounds have been shown to be effective catalysts for the polymerization of isocyanates. tandfonline.comacs.org These catalysts can facilitate living polymerizations, allowing for precise control over molecular weight and narrow polydispersities. tandfonline.com Zinc complexes have also emerged as versatile catalysts, demonstrating good hydrolytic stability and the ability to selectively accelerate the polyol-isocyanate reaction even in the presence of water, which is crucial for applications like waterborne polyurethane coatings. adhesivesmag.com

Future investigations will likely focus on designing catalysts that can control the stereochemistry of polymerization, leading to polymers with unique properties. The development of bimetallic initiators could also open up possibilities for creating novel block copolymers incorporating methyl 2-isocyanato-2-methylpropanoate. tandfonline.com The exploration of catalysts based on more abundant and less toxic metals is another promising avenue.

Table 1: Comparison of Emerging Catalytic Systems for Isocyanate Reactions

| Catalyst Type | Examples | Advantages | Potential Research Directions |

| Organotitanium(IV) Compounds | TiCl₃OCH₂CF₃, ε⁵-CpTiCl₂N(CH₃)₂ | Living polymerization, controlled molecular weight, narrow polydispersities. tandfonline.com | Stereoselective polymerization, synthesis of block copolymers. tandfonline.com |